![molecular formula C27H29NO10 B1662515 Daunorubicin CAS No. 20830-81-3](/img/structure/B1662515.png)
Daunorubicin
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Daunorubicin, an anthracycline aminoglycoside, primarily targets DNA within the cell . It interacts with DNA by intercalation between base pairs . This interaction with DNA is crucial for its role as an antineoplastic agent .
Mode of Action
This compound exerts its effects by intercalating into DNA and inhibiting macromolecular biosynthesis . This intercalation prevents the progression of the enzyme topoisomerase II, which is responsible for relaxing supercoils in DNA . Without the action of topoisomerase II, these DNA supercoils interfere with the transcription of DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA synthesis. By intercalating into DNA, this compound inhibits the synthesis of DNA and RNA . This results in the inhibition of replication and transcription, thereby preventing the cell from dividing and growing .
Pharmacokinetics
Following intravenous injection, plasma levels of this compound decline rapidly, indicating rapid tissue uptake and concentration . Thereafter, plasma levels decline slowly with a half-life of 45 minutes in the initial phase and 18.5 hours in the terminal phase . This compound is primarily metabolized in the liver to daunorubicinol, an active metabolite .
Result of Action
The result of this compound’s action is the inhibition of DNA and RNA synthesis, which leads to cell death . By preventing the replication of DNA, this compound stops the growth of cancer cells in the body . This is why this compound is used in the treatment of various types of leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapy drugs can enhance the effectiveness of this compound. It is often used in combination with other drugs such as cytarabine for the treatment of acute myeloid leukemia . .
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Hematologic Malignancies
Acute Myeloid Leukemia (AML)
Daunorubicin is a cornerstone in the treatment regimen for AML. High-dose this compound (90 mg/m²) has been shown to improve overall survival rates, particularly in younger patients and those with favorable cytogenetics. A study indicated that this dosage resulted in a hazard ratio for death of 0.74 compared to standard doses, demonstrating a significant survival advantage for specific genetic subgroups .
Acute Lymphoblastic Leukemia (ALL)
In pediatric populations, this compound enhances the complete remission rates when combined with vincristine and prednisone. In adults with ALL, it similarly increases remission rates but does not significantly affect the duration of remission . The combination therapies involving this compound are crucial for improving treatment outcomes in these patient groups.
Combination Therapies
This compound is frequently used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. For instance:
- CHOP Regimen : this compound is part of the CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) for treating non-Hodgkin lymphoma and other lymphomas .
- Liposomal Formulations : Encapsulation in liposomes has been explored to mitigate cardiotoxicity while maintaining therapeutic efficacy against conditions like Kaposi's sarcoma in HIV patients .
Nanoparticle Drug Delivery Systems
Recent advancements in drug delivery systems have incorporated this compound into nanoparticles to enhance targeting and reduce side effects. Studies have demonstrated that this compound-loaded nanoparticles can effectively target hematologic malignancies, showing improved therapeutic outcomes compared to conventional formulations .
Case Studies
- Case Study on Liposomal this compound : A patient with HIV and visceral leishmaniasis received liposomal this compound but showed no clinical improvement despite multiple doses. This case underscores the challenges associated with drug resistance and the need for ongoing research into effective formulations .
- High-Dose this compound Efficacy : In a clinical trial involving high-dose this compound for AML, patients with favorable cytogenetics exhibited significantly improved survival rates compared to those receiving standard doses .
Adverse Effects and Considerations
While this compound is effective, it is associated with notable side effects such as cardiotoxicity, myelosuppression, and gastrointestinal disturbances. Continuous monitoring during treatment is essential to manage these risks effectively .
Summary Table of this compound Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Hematologic Malignancies | AML, ALL | High-dose improves survival; enhances remission rates |
Combination Therapies | CHOP regimen | Effective against various lymphomas |
Nanoparticle Delivery Systems | Targeted therapy for hematologic cancers | Improved targeting and reduced side effects |
Liposomal Formulations | Kaposi's sarcoma treatment | Challenges in drug resistance observed |
Biochemische Analyse
Biochemical Properties
Daunorubicin plays a crucial role in biochemical reactions by intercalating into DNA strands, thereby disrupting the function of topoisomerase II, an enzyme essential for DNA replication and transcription. This intercalation prevents the proper unwinding of the DNA helix, leading to the inhibition of macromolecular biosynthesis . This compound interacts with various biomolecules, including DNA, RNA, and proteins, forming complexes that inhibit the progression of the enzyme topoisomerase II . Additionally, this compound generates free radicals, which further damage cellular components and contribute to its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis (programmed cell death) in cancer cells by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, leading to altered gene expression and cellular metabolism . This compound’s impact on cellular metabolism includes the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which contribute to its cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It intercalates into DNA, forming stable complexes that inhibit the activity of topoisomerase II, preventing the religation of DNA strands and leading to DNA breaks . This inhibition of topoisomerase II disrupts DNA replication and transcription, ultimately causing cell death . This compound also generates free radicals through redox cycling, which further damages cellular components, including lipids, proteins, and nucleic acids . Additionally, this compound can induce the activation of apoptotic pathways, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of less active metabolites . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause cumulative damage to cellular components, including DNA, proteins, and lipids . This cumulative damage can result in long-term effects on cellular function, such as impaired DNA repair mechanisms and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can cause severe toxic effects, including cardiotoxicity, nephrotoxicity, and myelosuppression . Studies in animal models have shown that this compound’s cardiotoxic effects are dose-dependent, with higher doses leading to increased risk of heart failure and other cardiovascular complications . Additionally, high doses of this compound can cause bone marrow suppression, leading to decreased production of blood cells and increased susceptibility to infections .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the enzymes carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3), into its active metabolite daunorubicinol . This metabolic conversion involves several steps, including carbonyl reduction, reductive glycosidic cleavage, O-demethylation, O-sulfation, and O-glucuronidation . The metabolites of this compound are then excreted through the bile and urine . The metabolic pathways of this compound also involve interactions with various cofactors and enzymes, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature, but it also relies on active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, this compound is distributed to various subcellular compartments, including the nucleus, mitochondria, and lysosomes . The distribution of this compound within cells is influenced by factors such as pH, membrane composition, and the presence of specific transporters . Additionally, this compound can accumulate in certain tissues, such as the heart and liver, leading to tissue-specific toxicities .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. Upon entering the cell, this compound rapidly accumulates in the nucleus, where it intercalates into DNA and inhibits topoisomerase II activity . This nuclear localization is essential for its cytotoxic effects, as it directly interferes with DNA replication and transcription . This compound can also localize to other subcellular compartments, such as the mitochondria and lysosomes, where it can induce oxidative stress and disrupt cellular homeostasis . The subcellular localization of this compound is influenced by factors such as its chemical structure, cellular uptake mechanisms, and interactions with specific biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Daunorubicin is synthesized through a series of chemical reactions starting from daunomycinone, which is derived from the fermentation of Streptomyces peucetius . The synthesis involves the glycosylation of daunomycinone with daunosamine, followed by various purification steps .
Industrial Production Methods: Industrial production of this compound typically involves the aerobic cultivation of Streptomyces bifurcus in an aqueous nutrient medium containing assimilable sources of carbon, nitrogen, and inorganic substances . The this compound formed during the culture is then separated and purified using chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Daunorubicin durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid in Methanol durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft die Modifikation des Daunosamin-Moleküls durch Alkylierung unter Phasentransferkatalyse.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene this compound-Derivate, die häufig für weitere chemische Modifikationen verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: Similar to daunorubicin but has an additional hydroxyl group, making it more effective in certain cancers.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to reduced cardiotoxicity.
Idarubicin: A synthetic derivative of this compound with increased lipophilicity, allowing for better cell membrane penetration.
Uniqueness: this compound is unique due to its specific structure, which allows it to intercalate DNA and inhibit topoisomerase II activity effectively . Its use as a starting material for the synthesis of other anthracyclines also highlights its importance in the pharmaceutical industry .
Biologische Aktivität
Daunorubicin, an anthracycline antibiotic, is primarily utilized in the treatment of various types of leukemia, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and associated toxicities.
This compound exerts its antitumor effects through several mechanisms:
- DNA Intercalation : this compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cut, which is essential for DNA replication and transcription .
- Oxidative Stress : The drug induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cell death through apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:
- Absorption : Following administration, this compound reaches peak plasma concentrations (Cmax) of approximately 24.8 μg/mL within 2 hours (tmax) after a 90-minute infusion .
- Distribution : The steady-state volume of distribution is about 1.91 L/m², indicating extensive tissue distribution .
- Metabolism and Elimination : this compound is primarily metabolized in the liver. Approximately 40% is excreted in bile and 25% in urine as active forms. The terminal half-life ranges from 18.5 to 31.5 hours depending on the formulation used .
Clinical Efficacy
This compound has been extensively studied for its clinical efficacy in treating leukemia:
- Acute Lymphoblastic Leukemia (ALL) : In a clinical study involving adults with ALL, the addition of this compound to a standard regimen significantly increased the complete remission rate from 47% to 83% .
- Acute Myeloid Leukemia (AML) : A randomized trial compared this compound with idarubicin in induction therapy for AML. The complete remission rates were similar between groups (77.5% for this compound vs. 78.2% for idarubicin), but this compound showed comparable long-term survival rates .
Table 1: Summary of Clinical Studies on this compound
Study Type | Condition | This compound Dose | Complete Remission Rate | Overall Survival Rate |
---|---|---|---|---|
Randomized Trial | Adult ALL | 45 mg/m² for 3 days | 83% | Not specified |
Multi-institutional Study | Adult AML | 50 mg/m² for 5 days | 77.5% | 48% at 5 years |
Phase 3 Trial | Young Adults AML | High-dose: 90 mg/m² | 82.5% | OS: 46.8% |
Toxicity Profile
Despite its efficacy, this compound is associated with significant toxicities:
- Cardiotoxicity : The risk of cardiac damage increases with cumulative doses.
- Hematologic Toxicity : Common side effects include cytopenias due to bone marrow suppression.
- Hepatotoxicity : Liver function must be monitored due to potential hepatotoxic effects .
Case Studies
Several case studies have highlighted the effectiveness and safety profile of this compound:
- Childhood ALL : A study showed that combining this compound with vincristine and prednisone improved remission duration compared to using vincristine and prednisone alone.
- Elderly Patients with AML : High-dose this compound was shown to enhance both complete remission rates and overall survival compared to standard dosing regimens .
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-VGBVRHCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022883 | |
Record name | Daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Anthracycline antibiotic. An anticancer agent., Thin, red needles; [HSDB], Solid | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Daunomycin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2026 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
190 °C, decomposes | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in methyl alcohol, insoluble in chloroform and benzene., In water, 3.0X10+4 mg/L at 25 °C, 6.27e-01 g/L | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
9.4X10-15 mm Hg at 25 °C | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Daunorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Daunorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes., Daunorubicin is an antineoplastic antibiotic. Daunorubicin has antimitotic and cytotoxic activity. Daunorubicin forms a complex with DNA by intercalation between base pairs. By stabilizing the complex between DNA and topoisomerase II, daunorubicin inhibits the activity of this enzyme, resulting in single-strand and double-strand breaks in DNA. Daunorubicin also may inhibit polymerase activity, affect regulation of gene expression, and be involved in free radical damage to DNA. Although daunorubicin is maximally cytotoxic in the S phase, the drug is not cycle-phase specific. Daunorubicin also has antibacterial and immunosuppressive properties., Anthracyclines are an important reagent in many chemotherapy regimes for treating a wide range of tumors. One of the primary mechanisms of anthracycline action involves DNA damage caused by inhibition of topoisomerase II. Enzymatic detoxification of anthracycline is a major critical factor that determines anthracycline resistance. Natural product, daunorubicin a toxic analogue of anthracycline is reduced to less toxic daunorubicinol by the AKR1B10, enzyme, which is overexpressed in most cases of smoking associate squamous cell carcinoma (SCC) and adenocarcinoma. In addition, AKR1B10 was discovered as an enzyme overexpressed in human liver, cervical and endometrial cancer cases in samples from uterine cancer patients. Also, the expression of AKR1B10 was associated with tumor recurrence after surgery and keratinization of squamous cell carcinoma in cervical cancer and estimated to have the potential as a tumor intervention target colorectal cancer cells (HCT-8) and diagnostic marker for non-small-cell lung cancer. This article presents the mechanism of daunorubicin action and a method to improve the effectiveness of daunorubicin by modulating the activity of AKR1B10., ... In the present study using the ATP depleting agents cyanide, azide, or dinitrophenol to inhibit energy dependent transport processes, /investigators/ observed even larger increases in daunorubicin accumulation than were seen with CsA. Similar patterns were seen in a wide range of P-gp negative human cancer cell lines. Also the observed cyanide effect did not correlate with the expression of mRNA for multidrug resistance-associated protein (MRP), the only other member of the ABC family of membrane transporters that is known to be capable of effluxing daunorubicin. Thse results suggest that daunorubicin accumulation in many cases of AML is modulated by one or more novel energy-dependent processes that are distinct from P-gp or MRP. /The authors/ speculate that this novel drug transport mechanism(s) may influence the response of AML patients to daunorubicin and other therapeutic agents., Inhibits DNA synthesis and blocks DNA-directed RNA polymerase. It can prevent cell division in doses that do not interfere with nucleic acid synthesis. | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Daunorubicinone, Daunorubicinol, 13-dihydrodaunorubicinone, Doxorubicin, For more Impurities (Complete) data for DAUNORUBICIN (6 total), please visit the HSDB record page. | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish needles, Thin, red needles | |
CAS No. |
20830-81-3 | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Daunorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20830-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daunorubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | daunorubicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Daunorubicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAUNORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS7284E0ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-209 °C, 208 - 209 °C | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.